(6-(Chloromethyl)pyridin-2-yl)methanamine

Kv7 channel modulation Electrophysiology Medicinal Chemistry

Researchers often struggle to find pyridine scaffolds enabling true sequential, orthogonal derivatization for fine-tuning CNS drug candidates. (6-(Chloromethyl)pyridin-2-yl)methanamine directly solves this bottleneck with its unique 2-aminomethyl and 6-chloromethyl groups, facilitating independent functionalization. This is critical for constructing complex architectures with precise substitution patterns. - Enables direct synthesis of high-affinity 5-HT1A agonists (>500-fold selectivity) and potent Kv7.2/7.3 channel modulators. - Eliminates the need for protective group strategies, streamlining late-stage diversification. - Available from stock with standard pack sizes: 100 mg, 250 mg, 1 g, and 5 g. Custom synthesis and bulk quantities are available on request to support your entire R&D pipeline.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Cat. No. B14045692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Chloromethyl)pyridin-2-yl)methanamine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)CCl)CN
InChIInChI=1S/C7H9ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,9H2
InChIKeyAIKHOGHKYONLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-(Chloromethyl)pyridin-2-yl)methanamine: Bifunctional Pyridine Scaffold


(6-(Chloromethyl)pyridin-2-yl)methanamine, also known as 6-(chloromethyl)-2-pyridinemethanamine (molecular formula C7H9ClN2, molecular weight 156.61 g/mol ), is a heterocyclic organic compound belonging to the class of 6-substituted pyridin-2-ylmethanamines. It is characterized by a pyridine ring bearing a primary aminomethyl group (-CH2NH2) at the 2-position and a chloromethyl group (-CH2Cl) at the 6-position. This specific arrangement imparts distinct and complementary reactivities [1], making it a valuable intermediate in organic synthesis and medicinal chemistry. Its utility extends beyond simple amine reactivity due to the electrophilic potential of the chloromethyl group [2].

+
Dual orthogonal handles: primary amine and alkyl chloride on a single pyridine ring enable sequential derivatization strategies.
+
Privileged 2,6-disubstituted pyridine core supports synthesis of focused compound libraries for GPCR and ion channel research.

Irreplaceable Advantages of (6-(Chloromethyl)pyridin-2-yl)methanamine


Generic substitution with simpler pyridylmethylamines, such as 2-(aminomethyl)pyridine or its 6-methyl analog, is not feasible for applications requiring orthogonal reactivity or specific steric/electronic profiles. The unique combination of a primary amine and a primary alkyl chloride on the same pyridine ring enables distinct, sequential derivatization strategies that are inaccessible to mono-functional analogs [1]. For instance, the chloromethyl group of (6-(Chloromethyl)pyridin-2-yl)methanamine allows for nucleophilic displacement to introduce diverse functionality, while the aminomethyl group can be independently reacted via reductive amination, amide coupling, or other amine-specific chemistries [2]. This bifunctionality is critical in constructing complex molecular architectures, such as those explored for Kv7 channel modulation and 5-HT1A receptor agonism [3], where the precise substitution pattern on the pyridine ring profoundly influences biological activity and selectivity.

This bifunctional intermediate
Mono-functional pyridylmethylamines (e.g., 2-(aminomethyl)pyridine) lack the chloromethyl handle, preventing orthogonal diversification.
6-Chloromethyl substitution pattern
6-Methyl or unsubstituted analogs may not reproduce the steric and electronic profile required for reported 5-HT1A/Kv7 SAR, potentially altering downstream biological outcomes.

(6-(Chloromethyl)pyridin-2-yl)methanamine: Comparative Evidence


Kv7.2/Kv7.3 Channel Activation Potency

In functional assays measuring activation of Kv7.2/Kv7.3 potassium channels, (6-(Chloromethyl)pyridin-2-yl)methanamine (as part of a broader chemotype) exhibits an EC50 of 240 nM in a leftward shift assay [1]. While not a direct head-to-head comparator, this value positions it within a therapeutically relevant range for this target class. For context, another reported Kv7.2/Kv7.3 activator in the same database showed an EC50 of 190 nM [2]. This suggests that the 6-chloromethyl substitution pattern on the pyridinylmethylamine scaffold can achieve potent channel modulation, a property not inherent to all 6-substituted analogs.

Kv7.2/Kv7.3 Activation
Class-level
EC50 240 nM
Supports scaffold-based Kv7 modulator design.
Derivative data from leftward shift assay in CHO cells.
Kv7 channel modulation Electrophysiology Medicinal Chemistry

5-HT1A Receptor Binding Affinity

While specific Ki data for the exact title compound is not available, the 6-substituted-2-pyridinylmethylamine pharmacophore, of which (6-(Chloromethyl)pyridin-2-yl)methanamine is a key member, has been established as a privileged scaffold for high-affinity 5-HT1A receptor agonism. In SAR studies, compounds derived from this scaffold exhibited nanomolar affinity for 5-HT1A binding sites, with some showing >500-fold selectivity over α1 and D2 receptors [1]. For example, a related derivative displayed a Ki of 2.20 nM for the 5-HT1A receptor [2]. This class-level data strongly supports the value of the 2,6-disubstituted pyridine core in achieving potent and selective receptor interactions.

5-HT1A Affinity
Class-level
Derivative Ki 2.2 nM Ref. 8-OH-DPAT
>500-fold selectivity over α1/D2
Privileged scaffold for GPCR-targeted library synthesis.
Binding data for a 6-substituted-2-pyridinylmethylamine derivative.
Serotonin receptors GPCR CNS drug discovery

Kv7.1 Channel Subtype-Specific Activation

The scaffold can be tuned for different Kv7 channel subtypes. A derivative based on the pyridinylmethylamine core was found to activate the Kv7.1 channel with an EC50 of 420 nM [1]. This contrasts with the Kv7.2/Kv7.3 data (240 nM), highlighting that the 6-substituted pyridine platform allows for differential activity profiles across related ion channels depending on the specific substitution pattern [2]. This is a key differentiator from less versatile heterocyclic cores.

Kv7.1 Activation
Class-level
EC50 420 nM
Demonstrates subtype-tunable scaffold across Kv7 family.
Derivative EC50 vs 240 nM at Kv7.2/3 highlights differential profile.
Kv7 channel modulation Ion channel Cardiac electrophysiology

(6-(Chloromethyl)pyridin-2-yl)methanamine: Validated Applications


Kv7.2/Kv7.3 Channel Modulator Development

The compound serves as a key intermediate for synthesizing a library of Kv7.2/Kv7.3 channel modulators. The chloromethyl group provides a versatile handle for introducing diverse amine, ether, or thioether moieties, while the aminomethyl group can be used to attach additional pharmacophoric elements. This is directly supported by its use in patents claiming pyridine derivatives as Kv7 channel modulators, where potent activators (EC50 in the 190-240 nM range) have been identified [REFS-1, REFS-2].

5-HT1A Receptor Agonist Synthesis

Utilize the 6-substituted-2-pyridinylmethylamine core to develop novel CNS therapeutics. Structure-activity relationship (SAR) studies have established that this scaffold can yield compounds with nanomolar affinity for 5-HT1A receptors and >500-fold selectivity over off-target receptors [3]. The chloromethyl group allows for late-stage diversification, enabling rapid exploration of chemical space around this privileged pharmacophore [4].

Bifunctional Chelator and Metal Complex Synthesis

The compound's ability to be orthogonally derivatized makes it an ideal precursor for asymmetric ligands. The aminomethyl group can be converted into a secondary or tertiary amine donor, while the chloromethyl group can be transformed into another donor moiety (e.g., via reaction with a thiol or another amine). This facilitates the synthesis of novel metal complexes for catalysis or imaging applications, leveraging the well-known coordination chemistry of pyridine derivatives [5].

Application
Selection Property
Validation Focus
Kv7 channel modulator synthesis
6-Chloromethyl handle for diversification
Confirm functional activity in electrophysiology assays
5-HT1A receptor agonist development
2,6-Disubstituted pyridine pharmacophore
Assess binding affinity and selectivity in GPCR panels
Bifunctional chelator & metal complex synthesis
Orthogonal amine and alkyl chloride donor sites
Verify coordination geometry and metal binding

Technical Documentation Hub

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22 linked technical documents
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